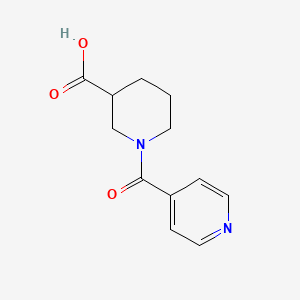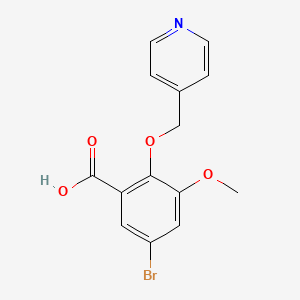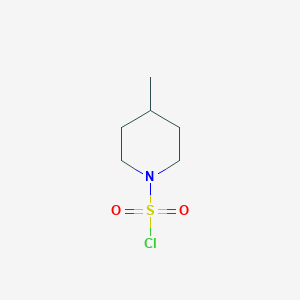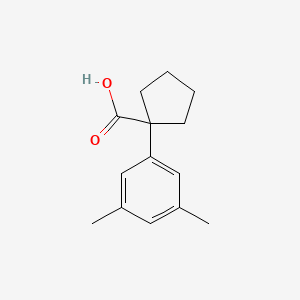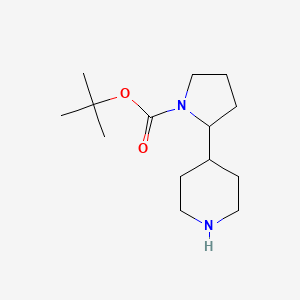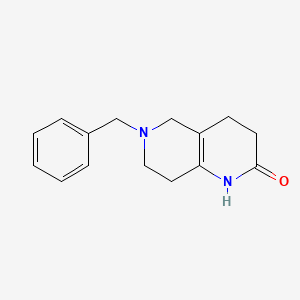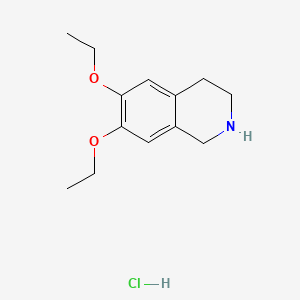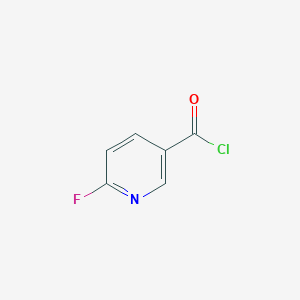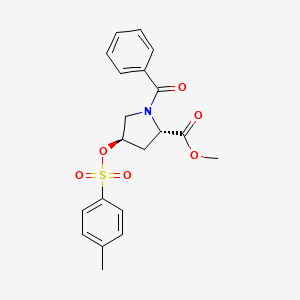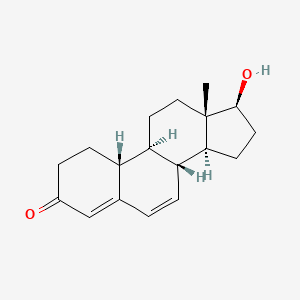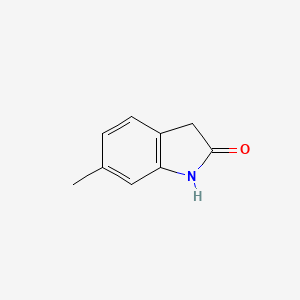
6-Methylindolin-2-one
Vue d'ensemble
Description
6-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO. It is a derivative of indolin-2-one, which is a type of lactam .
Synthesis Analysis
The synthesis of 6-Methylindolin-2-one and its derivatives has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of a compound designed as a lumiracoxib prodrug, which was obtained in 85% yield .Molecular Structure Analysis
The molecular structure of 6-Methylindolin-2-one consists of nine carbon atoms, nine hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 147.17 g/mol.Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory . The results showed that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .Physical And Chemical Properties Analysis
6-Methylindolin-2-one has a density of 1.2±0.1 g/cm3 and a boiling point of 315.0±41.0 °C at 760 mmHg . The exact melting point is not available .Applications De Recherche Scientifique
1. Cancer Research and Treatment
6-Methylindolin-2-one derivatives have shown promise in cancer research and treatment. For example, a study by Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a potent antiproliferative agent against human cancer cells, acting as a tubulin inhibitor. Similarly, Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that inhibit HIV-1 replication, highlighting their potential in antiviral therapy.
2. Chemical Synthesis and Transformation
The transformation and synthesis of 6-Methylindolin-2-one derivatives have been extensively studied. Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol into 2-methylindoline, using a range of catalysts. This research contributes to the development of new methods for synthesizing complex organic compounds.
3. Oxidation Mechanisms and Kinetics
The oxidation mechanisms and kinetics of 6-Methylindolin-2-one compounds have been a subject of interest. Amer (2020) studied the reaction of 2-methylindole with hexacyanoferrate(III) in alkaline media, providing insights into the chemical behavior of these compounds under specific conditions.
4. Sensing Properties and Applications
The unique sensing properties of 6-Methylindolin-2-one derivatives have been utilized in various applications. Hazra et al. (2018) synthesized compounds that act as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating their potential in environmental and biological sensing.
5. Electrochemical Applications
The electrochemical properties of compounds related to 6-Methylindolin-2-one have been explored for environmental applications. For instance, Wang et al. (2019) investigated the electrochemical degradation of methylisothiazolinone, a biocide related to 6-Methylindolin-2-one, revealing its potential in wastewater treatment.
6. Quantum Entanglement and Diagnosis Applications
An innovative application of a 6-Methylindolin-2-one derivative was presented in the study by Alireza et al. (2019), which explored the interaction between a moving nano molecule of this compound and a two-mode field. This research aimed at enhancing the diagnosis of human cancer cells, tissues, and tumors.
7. Pharmaceutical Synthesis
The synthesis of 6-Methylindolin-2-one derivatives for pharmaceutical applications has been a key area of research. Méndez et al. (2017) reported a convenient approach for synthesizing neocryptolepine and 6-methylquinindoline, demonstrating the compound's versatility in drug development.
8. Antibiotic Development
Research into new antibiotics has also involved 6-Methylindolin-2-one derivatives. Chauhan et al. (2016) described the synthesis and evaluation of new analogs of a 6-Methylindolin-2-one derivative as novel antibiotics targeting Lipid II.
9. Analytical Methods in Antioxidant Activity
The role of 6-Methylindolin-2-one derivatives in determining antioxidant activity has been explored. Munteanu and Apetrei (2021) reviewed the analytical methods used in antioxidant activity determination, highlighting the compound's importance in various fields like food engineering and pharmacy.
10. Hydrogen Storage Research
The potential of 6-Methylindolin-2-one derivatives in renewable energy storage, specifically as Liquid Organic Hydrogen Carriers (LOHCs), was investigated by Bachmann et al. (2019). Their study on 2-methylindole and its derivatives on Pt(111) surfaces provided valuable insights into the feasibility of these compounds in energy storage.
Orientations Futures
Future research could focus on further exploring the biological activities of 6-Methylindolin-2-one and its derivatives. For instance, one study found that certain indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .
Propriétés
IUPAC Name |
6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566059 | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylindolin-2-one | |
CAS RN |
56341-38-9 | |
| Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



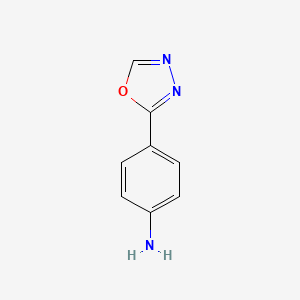
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
